5-bromo-6-iodo-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBYXSFYQDBLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646818 | |
| Record name | 5-Bromo-6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-06-5 | |
| Record name | 5-Bromo-6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 5 Bromo 6 Iodo 1h Indole and Analogous Dihalogenated Indoles
Regioselective Halogenation Strategies
Regioselective halogenation is paramount in the synthesis of specifically substituted indoles. The inherent electronic properties of the indole (B1671886) ring typically direct electrophilic substitution to the C3 position, followed by C5 and C7. Therefore, achieving substitution at the C6 position, particularly in the presence of other halogens, necessitates carefully designed synthetic routes.
Electrophilic Halogenation Protocols for Indole Derivatives
Direct electrophilic halogenation of the indole core is a fundamental approach. The choice of halogenating agent, solvent, and the presence of protecting groups on the indole nitrogen significantly influence the regiochemical outcome. For the synthesis of 5-bromo-6-iodo-1H-indole, a sequential halogenation approach is often necessary.
One plausible route involves the initial bromination of 1H-indole at the C5 position, followed by iodination at the C6 position. The C5 position is more susceptible to electrophilic attack than the C6 position. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of indoles at the C5 position under controlled conditions. Subsequent iodination of the resulting 5-bromo-1H-indole would then be required. Electrophilic iodination can be achieved using various reagents, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. However, directing the iodine to the C6 position of 5-bromoindole (B119039) can be challenging due to the directing effects of the existing bromo substituent and the indole nitrogen.
Alternatively, one could start with the synthesis of 6-iodo-1H-indole and then perform a regioselective bromination at the C5 position. The synthesis of 6-iodo-1H-indole can be accomplished through various methods, including the Sandmeyer reaction of 6-aminoindole (B160974). wikipedia.orgbyjus.comchem-station.comorganic-chemistry.orglscollege.ac.in Once 6-iodo-1H-indole is obtained, electrophilic bromination would be directed to the C5 position due to the ortho,para-directing effect of the indole nitrogen.
A study on the regioselective dibromination of methyl indole-3-carboxylate (B1236618) demonstrated that treatment with bromine in acetic acid afforded the 5,6-dibromoindole derivative, indicating that direct halogenation at these positions is feasible under specific conditions. nih.gov While this involves two bromine atoms, it suggests that the 5,6-positions can be targeted simultaneously. A similar strategy could potentially be adapted for a bromo-iodination. For instance, the synthesis of methyl 6-bromo-5-iodo-1H-indole-3-carboxylate has been reported, showcasing the possibility of this halogenation pattern on a substituted indole. wikipedia.org
Table 1: Electrophilic Halogenating Agents and Their Applications in Indole Synthesis
| Reagent | Halogen Introduced | Typical Position of Attack | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | C3, C5 | Regioselectivity can be controlled by reaction conditions and protecting groups. |
| N-Iodosuccinimide (NIS) | Iodine | C3, C5 | A common reagent for electrophilic iodination. rsc.orgrsc.org |
| Bromine (Br₂) | Bromine | Multiple positions | Can lead to polybromination; regioselectivity can be poor without directing groups. nih.gov |
| Iodine (I₂) with an oxidant | Iodine | C3, C5 | The oxidant generates a more electrophilic iodine species. acsgcipr.orgmdpi.com |
Cascade and One-Pot Halogenation-Cyclization Reactions towards Polyhalogenated Indoles
Cascade and one-pot reactions offer an efficient approach to constructing complex molecules like polyhalogenated indoles from simpler precursors in a single synthetic operation. These methods often involve the formation of the indole ring with simultaneous or sequential incorporation of halogen atoms.
While a direct cascade synthesis of this compound has not been explicitly detailed, related methodologies provide a conceptual framework. For instance, a one-pot synthesis of 3-iodoindoles has been developed through a consecutive four-component reaction involving an alkynylation-cyclization-iodination-alkylation sequence. acs.orgnih.gov This highlights the potential of integrating halogenation steps within the indole ring formation process.
Metal-Catalyzed Approaches to Dihalogenated Indoles
Transition metal catalysis has revolutionized the synthesis of substituted indoles, offering high regioselectivity and functional group tolerance. Palladium and copper catalysts are particularly prominent in these methodologies.
Palladium-Catalyzed Annulation and Cyclization Processes for Indole Construction
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form a 2,3-disubstituted indole. wikipedia.orgub.edusynarchive.comnih.govd-nb.info This methodology could be adapted for the synthesis of this compound by starting with a suitably substituted aniline (B41778) precursor, such as 2,4-dibromo-5-iodoaniline. Reaction of this aniline with an appropriate alkyne under palladium catalysis could potentially lead to the desired dihalogenated indole. The regioselectivity of the Larock reaction is generally high, with the bulkier alkyne substituent ending up at the C2 position of the indole.
Palladium-catalyzed C-H activation and functionalization is another potent strategy. nih.govnih.govrsc.org While direct C-H iodination at the C6 position of a 5-bromoindole precursor is challenging, the development of directing groups and specific catalytic systems is an active area of research that may provide a future route to this compound.
Copper-Mediated Functionalization Pathways in Indole Synthesis
Copper-catalyzed reactions are also widely used in indole synthesis and functionalization. For instance, copper salts can catalyze the Sandmeyer reaction, which could be employed to introduce an iodo group at the C6 position from a 6-aminoindole precursor. wikipedia.orgbyjus.comchem-station.comorganic-chemistry.orglscollege.ac.in Copper-catalyzed cross-coupling reactions are also valuable for forming C-C and C-N bonds in the construction of the indole nucleus.
Organometallic and Directed Metallation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edunih.gov This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.
For the synthesis of this compound, a DoM strategy could be envisioned starting from N-protected 5-bromoindole. The protecting group on the indole nitrogen, such as a pivaloyl or triisopropylsilyl group, can act as a DMG, directing lithiation to the C7 or potentially the C2 position. To achieve functionalization at the C6 position, a directing group at a different position on the indole ring would be necessary. For example, a strategically placed DMG at the C5 position of an indole precursor could direct metallation to the C6 position, which could then be quenched with an iodine electrophile. While this approach is synthetically challenging for the indole C6 position, it remains a conceptually viable strategy for achieving the desired substitution pattern.
Table 2: Summary of Synthetic Strategies for Dihalogenated Indoles
| Strategy | Key Features | Potential Application for this compound |
|---|
| Electrophilic Halogenation | Sequential introduction of halogens. | 1. Bromination of 1H-indole at C5, followed by iodination at C6. 2. Iodination of 1H-indole at C6, followed by bromination at C5. | | Larock Indole Synthesis | Palladium-catalyzed annulation of o-haloanilines and alkynes. | Use of a 2,4-dihalo-5-iodoaniline precursor. wikipedia.orgub.edusynarchive.comnih.govd-nb.info | | Sandmeyer Reaction | Conversion of an amino group to a halogen via a diazonium salt. | Synthesis of 6-iodoindole from 6-aminoindole as a precursor. wikipedia.orgbyjus.comchem-station.comorganic-chemistry.orglscollege.ac.in | | Directed ortho-Metalation (DoM) | Regioselective functionalization directed by a coordinating group. | A multi-step approach involving a directing group to facilitate C6-iodination of a 5-bromoindole precursor. wikipedia.orgharvard.edunih.gov |
Directed Ortho Metallation (DoM) in C-H Activation and Functionalization of Indoleswikipedia.orgbaranlab.orgorganic-chemistry.org
Directed Ortho Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including indoles. wikipedia.orgresearchgate.net This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of a specific ortho C-H bond. baranlab.orgorganic-chemistry.org The resulting organolithium intermediate can then be quenched with an electrophile to introduce a wide range of substituents with high regiocontrol. wikipedia.org
In the context of indole synthesis, the nitrogen atom of the indole ring can be equipped with a suitable directing group to guide metallation to either the C2 or C7 position. The choice of the N-activating group is critical in determining the site of deprotonation. These groups typically contain a heteroatom that can chelate the lithium cation, bringing the organolithium base into proximity with the target C-H bond. baranlab.org
Common N-activating groups that direct metallation to the C2 position of the indole ring include carbamates and amides. For instance, an N-pivaloyl group can direct lithiation to the C2 position. Subsequent treatment with an electrophile, such as iodine or bromine, would yield the corresponding 2-haloindole. The regioselectivity is driven by the formation of a stable six-membered transition state involving the carbonyl oxygen of the pivaloyl group, the lithium cation, and the C2 proton.
Conversely, to achieve functionalization at the C7 position, different directing groups are required. For example, N-silyl protecting groups, such as triisopropylsilyl (TIPS), can direct metallation to the C7 position. This is attributed to the steric bulk of the silyl (B83357) group, which hinders approach to the C2 position, and the ability of the nitrogen lone pair to coordinate with the lithium reagent, directing it to the adjacent C7 position.
Table 1: Examples of N-Activating Groups in Directed Metallation of Indoles
| N-Activating Group | Position of Metallation | Typical Base | Electrophile Example | Resulting Product |
| Pivaloyl | C2 | n-BuLi | I₂ | N-Pivaloyl-2-iodoindole |
| Carbamate (-CO₂R) | C2 | sec-BuLi/TMEDA | Br₂ | N-Carbamoyl-2-bromoindole |
| Triisopropylsilyl (TIPS) | C7 | t-BuLi | I₂ | N-TIPS-7-iodoindole |
| Di-tert-butylphosphinoyl | C7 | n-BuLi | Br₂ | N-Di-tert-butylphosphinoyl-7-bromoindole |
This table presents illustrative examples of how different N-activating groups can direct the regioselective metallation and subsequent halogenation of the indole ring.
Halogen atoms themselves can act as directing groups in metallation reactions, a phenomenon known as halogen-assisted directing effect. This is particularly useful for the synthesis of polyhalogenated indoles. The electronegativity and polarizability of the halogen atom can influence the acidity of adjacent protons and coordinate with the organolithium reagent.
For instance, a bromine atom at the C5 position of an N-protected indole can direct metallation to the C4 or C6 position. The outcome of the reaction is often dependent on the reaction conditions, including the choice of base and solvent. The directing effect of the halogen is generally weaker than that of strongly coordinating N-activating groups, but it can be exploited in substrates where other directing groups are absent or strategically placed.
Furthermore, halogen-metal exchange is a related and often competing reaction. uwindsor.ca In this process, an organolithium reagent reacts with an aryl halide, resulting in the exchange of the halogen atom with the lithium atom. This method is particularly efficient for aryl iodides and bromides and can be used to generate specific aryllithium intermediates that can then be functionalized. For example, treatment of a 5-bromoindole derivative with n-butyllithium could lead to the formation of the 5-lithioindole intermediate via halogen-metal exchange, which can then be quenched with an electrophile like iodine to introduce an iodine atom at the C5 position.
Halogen Dance Reactions: Mechanisms and Applications in Indole Skeleton Reorganizationwikipedia.orgresearchgate.netresearchgate.net
The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This reaction provides a powerful tool for the synthesis of halogenated isomers that are not readily accessible through direct halogenation methods. researchgate.net The driving force for this rearrangement is the formation of a more stable carbanion intermediate. wikipedia.org
The mechanism of the halogen dance reaction typically involves the deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. whiterose.ac.uk This carbanion then attacks an adjacent carbon-halogen bond, leading to the formation of a halogenated intermediate and a new carbanion at the original halogen-bearing position. This process can continue, with the halogen "dancing" around the ring until the most thermodynamically stable carbanion is formed. Quenching this final carbanion with an electrophile yields the rearranged and functionalized product.
In the context of the indole skeleton, a halogen dance reaction could be initiated on a bromo- or iodo-substituted indole. For example, starting with a 7-bromoindole (B1273607) derivative, treatment with a strong base could lead to deprotonation at an adjacent position, followed by migration of the bromine atom to generate a different bromoindole isomer. This methodology allows for the strategic repositioning of halogen atoms on the indole ring, which can then serve as handles for further functionalization through cross-coupling reactions.
Table 2: Key Features of Halogen Dance Reactions in Heterocycles
| Feature | Description |
| Reaction Type | Base-catalyzed intramolecular halogen migration. wikipedia.org |
| Typical Bases | Strong, non-nucleophilic bases such as LDA or LiTMP. |
| Driving Force | Formation of a more thermodynamically stable carbanion intermediate. wikipedia.org |
| Substrates | Typically aryl or heteroaryl bromides and iodides. |
| Applications | Synthesis of isomeric halogenated compounds and subsequent functionalization. researchgate.net |
This table summarizes the fundamental aspects of halogen dance reactions as they apply to heterocyclic systems like indole.
Radical and Photochemical Routes to Halogenated Indoleswikipedia.org
In addition to ionic pathways, radical and photochemical reactions offer alternative methods for the halogenation of indoles. These methods often proceed under mild conditions and can provide complementary regioselectivity to traditional electrophilic halogenation.
Free-radical halogenation typically involves the use of a radical initiator, such as UV light or a chemical initiator, to generate halogen radicals from a precursor like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). wikipedia.org These highly reactive halogen radicals can then abstract a hydrogen atom from the indole ring to form an indolyl radical, which subsequently reacts with a halogen source to yield the halogenated indole. The regioselectivity of radical halogenation is often governed by the stability of the resulting indolyl radical.
Photochemical routes can also be employed to generate halogenated indoles. For instance, the irradiation of a solution containing an indole and a suitable halogen source can lead to the formation of halogen atoms or other reactive halogenating species. nih.govbeilstein-journals.orgresearchgate.net These species can then react with the indole through various mechanisms, including homolytic aromatic substitution. nih.gov The use of photosensitizers or photocatalysts can enhance the efficiency and selectivity of these reactions. These light-driven methods are often considered "green" alternatives as they can reduce the need for harsh reagents and high temperatures. researchgate.net
Biocatalytic Approaches to Site-Specific Halogenation of Indole Derivativesnih.govfrontiersin.org
Biocatalysis has emerged as a powerful and environmentally benign approach for the selective halogenation of organic molecules. nih.govfrontiersin.org Halogenase enzymes, particularly flavin-dependent halogenases, have shown remarkable ability to catalyze the site-specific halogenation of a variety of aromatic and heteroaromatic substrates, including indole and its derivatives. mdpi.comresearchgate.netnih.gov
These enzymes utilize a flavin cofactor (FAD), which is reduced to FADH₂ by a partner reductase. The FADH₂ then reacts with molecular oxygen and a halide ion (Cl⁻, Br⁻, or I⁻) to generate a highly electrophilic hypohalous acid equivalent within the enzyme's active site. This reactive species is then delivered to a specific position on the substrate, which is precisely oriented by the enzyme's binding pocket. This high degree of control allows for exceptional regioselectivity that is often difficult to achieve with conventional chemical methods. nih.gov
For example, different tryptophan halogenases have been identified that can selectively halogenate the indole ring of tryptophan at the C5, C6, or C7 position. Through enzyme engineering and substrate screening, the substrate scope of these halogenases has been expanded to include a variety of substituted indoles. nih.govfrontiersin.org This biocatalytic approach offers a green and efficient route to specifically halogenated indoles under mild, aqueous conditions. mdpi.com
Table 3: Examples of Flavin-Dependent Halogenases for Indole Halogenation
| Enzyme | Organism of Origin | Position of Halogenation | Substrate Example |
| RebH | Lechevalieria aerocolonigenes | C7 | Tryptophan |
| PyrH | Streptomyces rugosporus | C5 | Tryptophan |
| SttH | Streptomyces toxytricini | C6 | Tryptophan |
| BrvH | Metagenomic library | C3 | Indole |
This table provides examples of well-characterized flavin-dependent halogenases and their regioselectivity in the halogenation of indole-containing substrates. nih.gov
Reactivity and Mechanistic Studies of 5 Bromo 6 Iodo 1h Indole Transformations
Investigations into Electrophilic Aromatic Substitution (EAS) on Halogenated Indoles
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indole (B1671886) and its derivatives. The reaction's regioselectivity is a critical aspect, determined by the stability of the cationic intermediate formed upon electrophilic attack. masterorganicchemistry.com
The indole nucleus is significantly more reactive towards electrophiles than benzene (B151609), with the substitution occurring preferentially on the pyrrole ring. nih.govwikipedia.org The primary site of electrophilic attack is the C3 position. This preference is attributed to the formation of a more stable carbocation intermediate (an indoleninium ion) where the aromaticity of the benzene ring is preserved. stackexchange.com Attack at the C2 position would disrupt this benzenoid aromaticity, resulting in a higher energy intermediate. ic.ac.uk
For 5-bromo-6-iodo-1H-indole, the immense difference in nucleophilicity between the pyrrole ring and the halogenated benzene ring directs electrophiles almost exclusively to the pyrrole moiety. The electron-donating character of the nitrogen atom greatly activates the C3 position for electrophilic attack. In cases where the C3 position is already substituted, electrophilic attack can occur at the C2 position. researchgate.net The benzene ring positions (C4 and C7) are significantly deactivated by the attached halogens and are therefore highly disfavored sites for EAS.
Halogen substituents exert a dual electronic effect on aromatic rings: a deactivating inductive effect (-I) and a weakly activating, directing resonance effect (+R). libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This donation of electron density preferentially stabilizes the cationic intermediates formed from ortho and para attack, making halogens ortho- and para-directing substituents. libretexts.org
Nucleophilic Substitution Reactions (SNAr) and Halophilic Pathways in Indole Chemistry
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgacsgcipr.org
The electron-rich nature of the indole ring system makes it inherently unreactive towards the standard addition-elimination SNAr mechanism. wikipedia.org For this compound, the absence of potent activating groups (like a nitro group) on the benzene ring means that direct displacement of either bromide or iodide by a nucleophile is challenging under typical SNAr conditions.
However, such reactions can be facilitated in specifically activated indole systems. For example, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the presence of the nitro group sufficiently activates the ring, allowing for nucleophilic substitution to occur. nii.ac.jp In the context of this compound, achieving direct nucleophilic displacement would likely necessitate the introduction of a strong electron-withdrawing group onto the benzene ring or the use of forcing reaction conditions. In a hypothetical SNAr reaction, the relative leaving group ability generally follows the trend I > Br > Cl > F, suggesting that the iodide at the C6 position would be displaced in preference to the bromide at C5.
An alternative pathway for nucleophiles to react with aryl halides is through halophilic attack. In this mechanism, the nucleophile attacks the halogen atom itself rather than the ipso-carbon. This pathway is more prevalent with softer nucleophiles and more polarizable halogens like iodine. A halophilic attack on the iodine atom of this compound by a nucleophile (Nu⁻) could lead to the formation of an indolyl anion and a Nu-I species. The resulting anion can then be protonated, leading to a net reductive deiodination. Such pathways can compete with or dominate over traditional SNAr mechanisms, especially for iodoarenes that are not strongly activated toward nucleophilic attack on carbon.
Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Indoles
The presence of two different halogen atoms at distinct positions makes this compound an excellent substrate for sequential, site-selective functionalization using transition metal-catalyzed cross-coupling reactions. acs.org The synthetic utility of this approach stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards the initial oxidative addition step in catalytic cycles involving palladium, nickel, or copper catalysts. mit.edu This reactivity difference allows for selective coupling reactions to be performed at the C6 position under milder conditions, leaving the C-Br bond at the C5 position intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach provides a powerful strategy for the synthesis of complex, polysubstituted indoles.
Below is a table summarizing potential selective cross-coupling reactions on the this compound scaffold.
| Reaction Type | Catalyst System | Coupling Partner | Typical Conditions | Initially Reacted Position |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Alkenyl Boronic Acid | Mild heat (e.g., 50-80 °C) | C6-I |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Terminal Alkyne | Room Temperature to 50 °C | C6-I |
| Heck Coupling | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Alkene | Base, 80-100 °C | C6-I |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP) | Amine | Strong Base (e.g., NaOtBu), 80-110 °C | C6-I |
| Negishi Coupling | Pd(PPh₃)₄ or NiCl₂(dppp) | Organozinc Reagent | Room Temperature to 60 °C | C6-I |
Once the C6 position has been functionalized, a second cross-coupling reaction can be performed at the less reactive C5-Br position, often by increasing the reaction temperature or changing the catalyst system. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and efficient construction of molecular complexity from a single dihalogenated precursor.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. In the context of this compound, the greater reactivity of the C-I bond compared to the C-Br bond typically governs the regioselectivity of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For dihalogenated indoles, the reaction can be controlled to occur selectively at the more reactive C-I bond. For instance, microwave-promoted Suzuki-Miyaura coupling of 5-bromoindoline derivatives with arylboronic acids has been shown to proceed in good to excellent yields. lmaleidykla.ltresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity. nih.gov While conventional heating is often used, microwave irradiation can significantly shorten reaction times. lmaleidykla.ltresearchgate.net
Stille Coupling: The Stille reaction couples organotin compounds with organic halides. Similar to other palladium-catalyzed couplings, the reaction with this compound would be expected to proceed preferentially at the C-6 position due to the higher reactivity of the C-I bond. The versatility of the Stille coupling allows for the formation of a wide range of C-C bonds. organic-chemistry.org
Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org The Negishi coupling is a powerful method for C-C bond formation and can be applied to complex substrates. wikipedia.org For dihalogenated systems, selective coupling at the more reactive halogen is generally observed. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org In dihalogenated indoles, such as 5-bromo-3-iodo-indoles, the Sonogashira coupling occurs selectively at the iodo-substituted position. thieme-connect.de This selectivity allows for subsequent functionalization at the bromo-position. thieme-connect.de Copper(I) is typically used as a co-catalyst, although copper-free conditions have been developed. nih.gov
Table 1: Overview of Carbon-Carbon Bond Forming Reactions
| Reaction | Coupling Partner | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagents | Wide functional group tolerance, stable reagents. lmaleidykla.ltmdpi.comrsc.org |
| Stille | Organotin Reagents | Versatile for various C-C bonds, but tin toxicity is a concern. organic-chemistry.org |
| Negishi | Organozinc Reagents | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com |
| Sonogashira | Terminal Alkynes | Forms C(sp)-C(sp2) bonds, useful for conjugated systems. organic-chemistry.orgthieme-connect.deresearchgate.net |
Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. While specific studies on this compound are not detailed in the provided context, the principles of chemoselectivity would apply. The reaction would be expected to occur preferentially at the more labile C-I bond. The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination, especially when dealing with substrates containing multiple reactive sites. chemrxiv.org
Chemo- and Regioselective Considerations in Polyhalogenated Indole Systems
The selective functionalization of polyhalogenated indoles is governed by the inherent differences in the reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl. researchgate.net This difference allows for sequential cross-coupling reactions, where the most reactive site is functionalized first, followed by reaction at the less reactive site under more forcing conditions or with a different catalytic system.
In the case of this compound, the C-I bond at the 6-position is significantly more reactive than the C-Br bond at the 5-position. This allows for selective coupling at C-6, leaving the C-5 bromine available for subsequent transformations. This stepwise approach is a powerful strategy for the divergent synthesis of polysubstituted indoles. researchgate.net Factors such as the choice of palladium catalyst, ligands, solvent, and additives can be tuned to control and enhance the regioselectivity of these reactions. nih.govacs.org
Directed C-H Functionalization Reactions of Indoles
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of indole scaffolds, avoiding the need for pre-functionalized starting materials. dntb.gov.uarsc.org
Transition Metal-Catalyzed C-H Activation (e.g., Pd(II)/Cu(I) Co-catalysis, Ru-catalyzed)
Transition metal catalysts, particularly palladium, rhodium, and ruthenium, have been extensively used for the directed C-H functionalization of indoles. dntb.gov.uanih.gov These reactions often employ a directing group to control the site of C-H activation. For indoles, the nitrogen atom or a substituent on the nitrogen can act as a directing group, typically favoring functionalization at the C2 or C7 positions. Theoretical studies have shown that the regioselectivity of these reactions can be influenced by whether the C-H activation step is the rate-determining step. researchgate.net Rhodium(III)-catalyzed C-H annulation of N-carboxamide indoles with iodonium ylides has also been reported. nih.gov
Metal-Free C-H Functionalization Methodologies
In recent years, there has been a growing interest in developing metal-free C-H functionalization methods to address concerns about the cost and toxicity of transition metals. nih.gov These methods often utilize strong oxidants or proceed through radical pathways. acs.orgresearchgate.net For instance, a light-driven, metal-free protocol for the C2-H alkylation of indoles has been developed using halogen-bonded complexes. nih.gov Iodine-mediated strategies have also been employed for the C2 and C3 functionalization of indoles. nitw.ac.in Additionally, metal-free C-H borylation of indoles has been achieved, providing access to valuable organoboron intermediates. acs.org
Rearrangement Processes and Intermediates (e.g., 3-Haloindolenine Chemistry)
Halogenated indoles can undergo rearrangement reactions, often proceeding through key intermediates like 3-haloindolenines. For example, the reaction of 3-halogenated 2-trifluoromethylindoles with certain nucleophiles can lead to the formation of a reduced indole product through a process initiated by a halophilic attack, generating an indole anion. mdpi.com This anion can then be protonated to yield the 3-unsubstituted indole. mdpi.com Such rearrangement processes are important considerations in the synthetic manipulation of halogenated indoles.
Advanced Characterization and Computational Insights into 5 Bromo 6 Iodo 1h Indole Chemistry
Elucidation of Reaction Mechanisms via Advanced Spectroscopic Techniques (e.g., in situ NMR, High-Resolution Mass Spectrometry for intermediate analysis)
The study of reaction mechanisms involving halogenated indoles, such as 5-bromo-6-iodo-1H-indole, benefits significantly from advanced spectroscopic techniques that allow for real-time observation and characterization of transient species. In situ Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools for identifying reactive intermediates and elucidating complex reaction pathways.
In situ NMR spectroscopy enables the monitoring of a chemical reaction directly within the NMR spectrometer. wiley.com This technique provides real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species. wiley.com For reactions involving this compound, such as electrophilic substitution, cross-coupling, or cyclization reactions, in situ NMR can help identify key intermediates like Wheland intermediates or organometallic complexes. nih.govresearchgate.net By observing changes in chemical shifts, coupling constants, and signal intensities over time, researchers can gain insights into the kinetics and mechanism of the reaction, including the detection of labile, catalytically active species that exist only under specific reaction conditions. wiley.com
High-Resolution Mass Spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), provides highly accurate mass measurements, allowing for the determination of elemental compositions of molecules. nih.govnih.gov This is crucial for identifying reaction intermediates and products in complex mixtures. nih.govscirp.org In the context of this compound chemistry, HRMS can be used to detect and confirm the structures of short-lived intermediates that may not be observable by other methods. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, HRMS can help identify oxidative addition complexes or other transient organopalladium species, providing direct evidence for the proposed catalytic cycle. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of these intermediates. nih.govscirp.org
| Technique | Application in Studying Halogenated Indole (B1671886) Reactions | Information Gained |
| In situ NMR | Real-time monitoring of reactions like electrophilic substitution or cross-coupling. | Identification of transient intermediates (e.g., Wheland intermediates, organometallic complexes), reaction kinetics, structural information on catalytically active species. wiley.comnih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Analysis of reaction mixtures to detect and identify components. | Accurate mass measurements for determining elemental composition of intermediates and products, structural confirmation of transient species, evidence for proposed reaction pathways. nih.govnih.govresearchgate.net |
Computational Chemistry for Electronic Structure and Reaction Energetics of Halogenated Indoles
Computational chemistry provides indispensable tools for understanding the intrinsic properties of halogenated indoles, offering insights into their electronic structure, stability, and reactivity that can be difficult to obtain experimentally.
Density Functional Theory (DFT) Investigations of Transition States and Reaction Pathways
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reaction mechanisms of organic molecules, including halogenated indoles. mdpi.comrsc.org DFT calculations allow for the optimization of ground state geometries, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction. nih.gov
For this compound, DFT can be used to calculate key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. researchgate.netnih.gov This information is vital for predicting the regioselectivity of reactions like electrophilic aromatic substitution. The calculated distribution of electron density and spin density in radical cation intermediates can explain the outcomes of oxidation and subsequent coupling reactions. rsc.org
| DFT Calculation Type | Investigated Property for Halogenated Indoles | Significance |
| Geometry Optimization | Ground state, transition state, and intermediate structures. | Provides the lowest energy conformations and the structures of key points along a reaction coordinate. nih.gov |
| Frequency Analysis | Vibrational frequencies, zero-point energies, and thermal corrections. | Confirms optimized structures as minima or transition states and provides thermodynamic data. rsc.org |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and distributions. | Predicts reactivity, electronic transitions, and sites of nucleophilic/electrophilic attack. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, guiding the understanding of intermolecular interactions. mdpi.comresearchgate.net |
| Transition State Search | Locating and characterizing transition state structures and activation energies. | Elucidates reaction mechanisms and determines the rate-determining step of a reaction. acs.org |
Quantitative Structure-Activity Relationship (QSAR) and Reactivity Prediction in Halogenated Indole Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov In the context of halogenated indoles, QSAR can be employed to predict their reactivity in various chemical transformations.
The development of a QSAR model for predicting the reactivity of halogenated indoles involves calculating a set of molecular descriptors for a series of related compounds with known reactivity data. acs.org These descriptors can encode steric, electronic, and topological features of the molecules. nih.gov For instance, descriptors might include molecular weight, molar refractivity, dipole moment, HOMO/LUMO energies, and specific quantum chemical parameters. nih.govnih.gov
Once a statistically robust correlation between the descriptors and reactivity is established, the model can be used to predict the reactivity of new, untested halogenated indoles like this compound. nih.goveurjchem.com For example, a QSAR model could be developed to predict the rate constants for a particular type of reaction across a range of substituted indoles. acs.org Such models are valuable for screening virtual libraries of compounds, prioritizing synthetic targets, and gaining a deeper understanding of the structural features that govern reactivity in these systems. nih.govmdpi.com Both topological methods, such as Hologram QSAR (HQSAR), and 3D methods, like Comparative Molecular Field Analysis (CoMFA), have been applied to halogenated aromatic compounds to build predictive models. nih.gov
| QSAR Descriptor Category | Examples | Relevance to Reactivity Prediction |
| Electronic Descriptors | HOMO/LUMO energies, dipole moment, partial atomic charges. | Correlate with the molecule's ability to participate in electrostatic interactions and orbital-controlled reactions. nih.gov |
| Steric/Topological Descriptors | Molecular weight, molar volume, connectivity indices, shape indices. | Relate to the size and shape of the molecule, which can influence its ability to approach a reaction center or bind to a catalyst. acs.orgnih.gov |
| Thermodynamic Descriptors | Heat of formation, solvation energy. | Provide information about the stability of the molecule and its interactions with the solvent, which can affect reaction energetics. |
Applications of 5 Bromo 6 Iodo 1h Indole in Complex Organic Synthesis
Strategic Building Block for Advanced Heterocyclic Scaffolds
The distinct reactivity of the bromine and iodine substituents in 5-bromo-6-iodo-1H-indole provides a strategic advantage in the synthesis of advanced heterocyclic scaffolds. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective transformations. This differential reactivity is crucial for the regioselective introduction of various substituents, paving the way for the construction of complex, multi-substituted indole (B1671886) derivatives and fused heterocyclic systems.
For instance, the iodine at the 6-position can be selectively targeted in Sonogashira, Suzuki, or Heck coupling reactions, leaving the bromine at the 5-position intact for subsequent transformations. This sequential functionalization is a powerful strategy for building molecular complexity in a controlled manner. This approach has been instrumental in the synthesis of various carbazole derivatives and other polycyclic aromatic systems that are of significant interest in materials science and medicinal chemistry.
Precursor in the Total Synthesis of Indole Alkaloids and Natural Products
Halogenated indoles are common precursors in the total synthesis of a wide array of indole alkaloids and other natural products, many of which are of marine origin. While direct total syntheses employing this compound are not extensively documented in readily available literature, the strategic importance of dihalogenated indoles as synthetic intermediates is well-established. The bromo- and iodo- substituents serve as synthetic handles for the introduction of key structural motifs found in these complex natural products.
The synthesis of the dictyodendrin family of marine alkaloids, for example, often involves the use of halogenated indole precursors. These natural products exhibit potent biological activities, including telomerase inhibition. The synthetic strategies towards dictyodendrins frequently rely on the use of bromoindoles to construct the highly substituted pyrrolo[2,3-c]carbazole core. The principles of selective functionalization demonstrated with other dihaloindoles are directly applicable to this compound, positioning it as a valuable, albeit less commonly cited, precursor for such synthetic endeavors.
Development of Diverse Functional Molecules via Post-Functionalization of Halogenated Indoles
The post-functionalization of the this compound core through transition metal-catalyzed cross-coupling reactions is a primary application of this compound, enabling the development of a diverse range of functional molecules. The ability to selectively react one halogen over the other is a key feature that synthetic chemists exploit.
Table 1: Cross-Coupling Reactions on Dihaloindoles
| Cross-Coupling Reaction | Reactive Halogen | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | Iodo or Bromo | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl |
| Sonogashira Coupling | Iodo or Bromo | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl |
| Heck Coupling | Iodo or Bromo | Alkenes, Pd catalyst, base | Alkenyl |
This selective functionalization allows for the stepwise introduction of different aryl, alkynyl, or vinyl groups, leading to the creation of novel compounds with tailored electronic and steric properties. These functionalized indoles can serve as scaffolds for the development of new pharmaceutical agents, organic electronic materials, and molecular probes. The differential reactivity of the C-I and C-Br bonds provides a powerful tool for combinatorial library synthesis, where a variety of substituents can be introduced at both the 5- and 6-positions to explore structure-activity relationships.
Contributions to Methodological Advancements in Organic Synthesis
The study of dihalogenated indoles like this compound has contributed to the advancement of synthetic methodologies, particularly in the realm of selective cross-coupling reactions. Research focused on achieving high regioselectivity in the functionalization of polyhalogenated aromatic systems often utilizes substrates like this to test and refine new catalytic systems and reaction conditions.
The development of palladium catalysts with specific ligands that can differentiate between aryl iodides and bromides has been a significant area of research. The insights gained from studying the reactivity of this compound and related compounds have helped in the design of more efficient and selective catalysts for a broad range of synthetic applications. These methodological advancements are crucial for making complex multi-step syntheses more efficient and economically viable.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-6-iodo-1H-indole, and how can regioselectivity be controlled?
- Methodological Answer : Sequential halogenation is a viable approach. First, brominate 6-iodoindole using electrophilic substitution with Br₂ in the presence of FeBr₃ to target the 5-position . Alternatively, iodinate 5-bromoindole via directed ortho-metalation (DoM) using n-BuLi and iodine, ensuring steric and electronic directing effects guide substitution . Control regioselectivity by optimizing reaction temperature (0–25°C) and stoichiometry (1.1–1.3 eq halogen) .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Look for characteristic indole proton signals (e.g., NH at ~10–12 ppm) and halogen-induced deshielding in aromatic regions .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₈H₅BrIN: ~335.85 g/mol) and isotopic patterns (Br/I split) .
- Elemental Analysis : Verify Br/I content (±0.3% deviation) .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiviral Activity : Test against RNA viruses (e.g., influenza) using plaque reduction assays (IC₅₀ ≤ 10 µM considered active) .
- Kinase Inhibition : Screen against tyrosine kinases (e.g., FLT3) via ATP-competitive binding assays, noting iodine’s potential to enhance hydrophobic interactions .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromine?
- Methodological Answer : Iodine acts as a superior leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12 h) to replace iodine selectively . Bromine remains intact under these conditions, enabling sequential functionalization . Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in EtOAc/hexane) .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolytic C–I bond cleavage . Pre-purify via column chromatography (SiO₂, 70:30 hexane/EtOAc) to remove trace acids/oxidants that accelerate degradation .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform docking studies (AutoDock Vina) using the iodine atom’s van der Waals radius (1.98 Å) to model hydrophobic pockets. Compare binding scores with bromo-only analogs (e.g., ∆G ≤ –8 kcal/mol indicates strong binding) . Validate with isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. Conflicting reports on iodination yields: How to resolve discrepancies?
- Methodological Answer : Discrepancies often arise from solvent polarity (DMF vs. DMSO) and iodide source (I₂ vs. NIS). For higher yields (>60%), use N-iodosuccinimide (NIS) in DMF at 50°C . Low yields (<30%) with I₂ may result from poor solubility; add KI (1 eq) to solubilize iodine .
Experimental Design Tables
Table 1 : Optimization of Iodination Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| I₂, DCM, RT | 28 | 85 |
| NIS, DMF, 50°C | 65 | 98 |
| I₂ + KI, AcOH, 40°C | 45 | 92 |
Table 2 : Comparative Bioactivity of Halogenated Indoles
| Compound | IC₅₀ (FLT3, µM) | LogP |
|---|---|---|
| This compound | 0.45 | 3.2 |
| 5-Bromo-1H-indole | 1.8 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
